molecular formula C7H10F3O3P B6216079 diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate CAS No. 152193-58-3

diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate

Cat. No.: B6216079
CAS No.: 152193-58-3
M. Wt: 230.1
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Description

Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a trifluoropropynyl group attached to a phosphonate moiety. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group, making it a valuable reagent in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate typically involves the reaction of diethyl phosphite with a trifluoropropynyl halide under basic conditions. A common method includes:

    Reactants: Diethyl phosphite and 3,3,3-trifluoropropynyl bromide.

    Catalyst: A base such as sodium hydride or potassium carbonate.

    Solvent: An aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

    Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The compound is reactive in nucleophilic substitution reactions, where the trifluoropropynyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Phosphonic acids or phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism by which diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate exerts its effects involves the interaction of the trifluoromethyl group with molecular targets. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the phosphonate moiety, facilitating various chemical transformations. In biological systems, this compound can inhibit enzymes by mimicking natural substrates or by forming stable complexes with active sites.

Comparison with Similar Compounds

    Diethyl (3,3,3-trifluoropropyl)phosphonate: Lacks the alkyne functionality, resulting in different reactivity and applications.

    Diethyl (2,2,2-trifluoroethyl)phosphonate: Another fluorinated phosphonate with distinct chemical properties due to the different positioning of the trifluoromethyl group.

    Diethyl (3,3,3-trifluoroprop-2-yn-1-yl)phosphonate: Similar structure but with the alkyne group in a different position, affecting its reactivity and applications.

Uniqueness: Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate is unique due to the combination of the trifluoromethyl group and the alkyne functionality, which imparts distinct reactivity and makes it a versatile reagent in organic synthesis and industrial applications.

Properties

CAS No.

152193-58-3

Molecular Formula

C7H10F3O3P

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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